Bromo-N,N,N-trimethylmethanaminium Bromide: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Applications
Bromo-N,N,N-trimethylmethanaminium Bromide: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter quaternary ammonium compounds, but Bromo-N,N,N-trimethylmethanaminium bromide (commonly referred to as bromomethyltrimethylammonium bromide or (TMBM)Br) stands out due to its unique bifunctional nature. Featuring a permanently charged ammonium center coupled with a highly reactive bromomethyl group, this compound serves as a critical building block in advanced organic synthesis and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and its emerging role in the development of zero-dimensional (0D) luminescent materials.
Physicochemical Profiling and Structural Causality
The utility of (TMBM)Br stems directly from its molecular architecture. The positive charge localized on the nitrogen atom is balanced by a free bromide anion, rendering the molecule highly polar. Furthermore, the electron-withdrawing nature of the quaternary ammonium group highly polarizes the adjacent C–Br bond, making the bromomethyl carbon exceptionally susceptible to nucleophilic attack.
To facilitate rapid reference for drug development and materials researchers, the core quantitative data for (TMBM)Br is summarized below[1]:
| Property | Value / Description |
| Chemical Name | 1-Bromo-N,N,N-trimethylmethanaminium bromide |
| Common Synonyms | Bromomethyltrimethylammonium bromide; (TMBM)Br |
| CAS Number | 5422-70-8 |
| Molecular Formula | C₄H₁₁Br₂N |
| Molecular Weight | 232.95 g/mol |
| Monoisotopic Mass | 230.9258 Da |
| Physical State | Crystalline solid (typically yellowish to amber) |
Table 1: Key physicochemical properties of Bromo-N,N,N-trimethylmethanaminium bromide.
Synthetic Methodology: A Self-Validating Workflow
The synthesis of (TMBM)Br relies on a straightforward Sₙ2 nucleophilic substitution. However, achieving high purity requires strategic solvent selection. The following protocol leverages Le Chatelier's principle to drive the reaction to completion while providing real-time visual validation of success.
Protocol: Synthesis of (TMBM)Br
Reagents: Trimethylamine (TMA, 25 wt.% in H₂O), Dibromomethane (CH₂Br₂), Acetonitrile[2].
Step-by-Step Methodology:
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Solvent Preparation: In a clean reaction vessel, add 70 µL of dibromomethane (approx. 1 mmol) to 1 mL of high-purity acetonitrile.
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Nucleophile Introduction: Slowly introduce 270 µL of the aqueous TMA solution (equivalent to ≈1 mmol of TMA) into the mixture.
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Reaction Phase: Stir the mixture continuously on a magnetic stirrer at room temperature for 1 hour.
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Isolation: Collect the resulting yellowish precipitate via vacuum filtration and air-dry the crystals.
Mechanistic Causality & Validation: Why use acetonitrile? Acetonitrile is a polar aprotic solvent that effectively solvates the neutral precursors (TMA and dibromomethane). However, as the highly ionic quaternary ammonium salt ((TMBM)Br) forms, it is entirely insoluble in this medium. The spontaneous formation of a yellowish precipitate serves as a self-validating endpoint —it visually confirms product formation while simultaneously driving the reaction equilibrium forward by removing the product from the solution phase, thereby preventing unwanted over-alkylation side reactions[3].
Advanced Applications in Materials Science & Synthesis
Application A: 0D Organic-Inorganic Hybrid Perovskites
Recently, (TMBM)Br has gained immense traction as a structural directing agent in the synthesis of lead-free, zero-dimensional (0D) hybrid manganese bromides, such as (TMBM)₂MnBr₄, which exhibit intense broadband green photoluminescence[4].
Protocol for (TMBM)₂MnBr₄ Assembly:
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Dissolve 5 mmol (1.1647 g) of dry (TMBM)Br in 10 mL of deionized water.
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Dissolve 2.5 mmol (0.5369 g) of MnBr₂ in a separate 10 mL of deionized water.
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Mix the two solutions and allow for slow solvent evaporation to yield amber-colored single crystals[2].
Mechanistic Causality: In this system, the bulky TMBM⁺ cations act as steric spacers. They physically isolate the inorganic [MnBr₄]²⁻ tetrahedra, preventing them from sharing bromide corners to form an extended 3D lattice. This structural isolation results in strict 0D quantum confinement. Upon photoexcitation, this confinement facilitates the formation of self-trapped excitons (STEs), which are responsible for the material's tunable, high-efficiency broadband emission[5].
Application B: Anion Exchange for Tetrafluoroborate Salts
(TMBM)Br is also used to synthesize other specialized salts, such as (bromomethyl)trimethylammonium tetrafluoroborate, via anion exchange[6].
Protocol for Anion Exchange:
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Dissolve 5.006 g (0.025 mol) of (TMBM)Br in 25 mL of methanol with stirring.
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In a separate flask, dissolve 4.185 g (0.025 mol) of AgBF₄ in 30 mL of methanol.
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Add the AgBF₄ solution dropwise to the (TMBM)Br solution over a 20-minute period.
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Stir at room temperature for 4 hours, filter out the precipitate, and recrystallize the supernatant.
Mechanistic Causality & Validation: The driving force for this reaction is the extreme insolubility of silver bromide (AgBr) in methanol. The immediate formation of a pale solid (AgBr) upon the dropwise addition of AgBF₄ acts as a visual titration. The cessation of new precipitate formation validates that the bromide ions have been completely sequestered and exchanged for tetrafluoroborate anions[6].
Visualizing the Chemical Workflow
To map the relationship between the synthetic precursors, the core compound, and its downstream applications, the following logic diagram illustrates the pathways discussed in this guide.
Workflow and applications of Bromo-N,N,N-trimethylmethanaminium bromide.
References
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Tunable Broadband Emission via Self-Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide Source: Small Journal / University of Cambridge URL:[Link]
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(Bromomethyl)trimethylammonium tetrafluoroborate Source: ResearchGate / IUCr URL:[Link]
Sources
- 1. 5422-70-8 | Trimethylchloromethylammonium bromate [fluoromart.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Tunable Broadband Emission via Self‐Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunable Broadband Emission via Self‐Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
